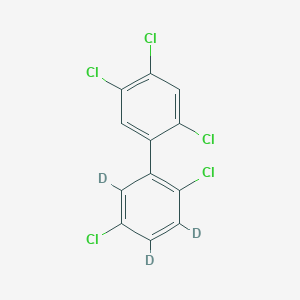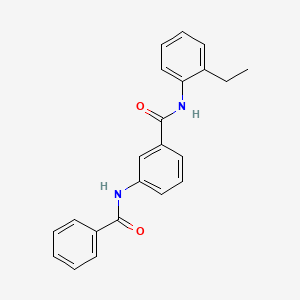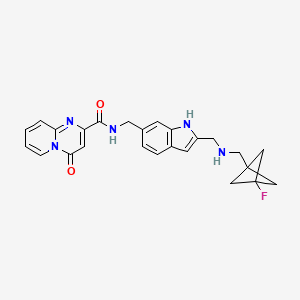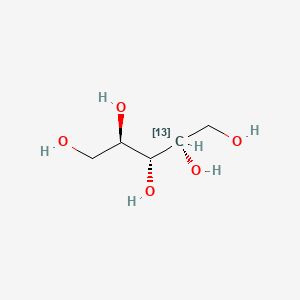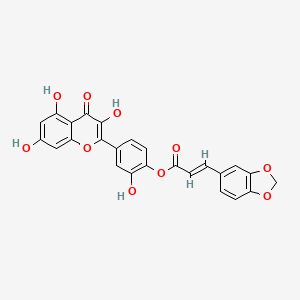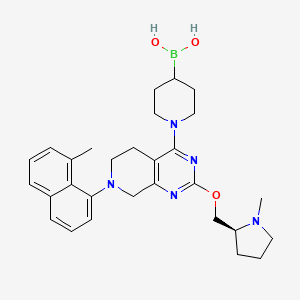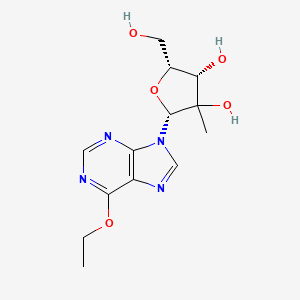
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine typically involves the modification of purine nucleosides. The process includes the ethoxylation of the purine ring and the attachment of the 2-C-methyl-ribofuranosyl moiety. Specific reaction conditions, such as the use of solvents like DMSO and catalysts, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings. These methods would include stringent control of reaction conditions to ensure consistency and quality of the final product .
化学反応の分析
Types of Reactions
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for optimizing these reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
科学的研究の応用
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine has several scientific research applications:
Chemistry: Used as a model compound for studying nucleoside analogs and their reactivity.
Biology: Investigated for its role in inhibiting DNA synthesis and inducing apoptosis in cancer cells.
Medicine: Explored as a potential therapeutic agent for treating lymphoid malignancies.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
作用機序
The mechanism of action of 6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine involves the inhibition of DNA synthesis and the induction of apoptosis. This compound targets specific enzymes involved in DNA replication, leading to the disruption of cell division and the eventual death of cancer cells. Key molecular targets include DNA polymerase and other enzymes critical for nucleic acid metabolism .
類似化合物との比較
Similar Compounds
Methyl 6-amino-9-β-D-ribofuranosyl-9H-purine-2-carboxylate: Another purine nucleoside analog with similar antitumor activity.
6-Mthoxy-9-beta-D-(2-O-methyl-ribofuranosyl)purine: A modified purine nucleoside with comparable biological effects.
Uniqueness
6-Ethoxy-9-beta-D-(2-C-methyl-ribofuranosyl)purine is unique due to its specific ethoxy and 2-C-methyl modifications, which enhance its stability and antitumor activity. These structural features differentiate it from other purine nucleoside analogs and contribute to its effectiveness in targeting lymphoid malignancies .
特性
分子式 |
C13H18N4O5 |
|---|---|
分子量 |
310.31 g/mol |
IUPAC名 |
(2R,4S,5R)-2-(6-ethoxypurin-9-yl)-5-(hydroxymethyl)-3-methyloxolane-3,4-diol |
InChI |
InChI=1S/C13H18N4O5/c1-3-21-11-8-10(14-5-15-11)17(6-16-8)12-13(2,20)9(19)7(4-18)22-12/h5-7,9,12,18-20H,3-4H2,1-2H3/t7-,9+,12-,13?/m1/s1 |
InChIキー |
HBAKHTMGTWMKKL-QNMUQRQXSA-N |
異性体SMILES |
CCOC1=NC=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)(C)O |
正規SMILES |
CCOC1=NC=NC2=C1N=CN2C3C(C(C(O3)CO)O)(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


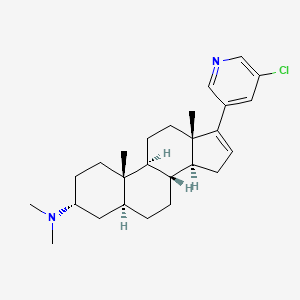
![Acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-1-oxospiro[2-benzofuran-3,7'-benzo[c]xanthene]-5-carboxylate;acetyloxymethyl 3'-acetyloxy-10'-(dimethylamino)-3-oxospiro[2-benzofuran-1,7'-benzo[c]xanthene]-5-carboxylate](/img/structure/B12406647.png)
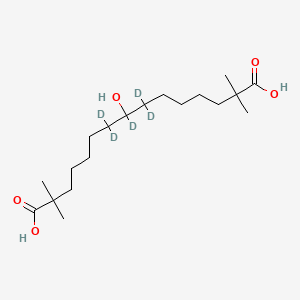
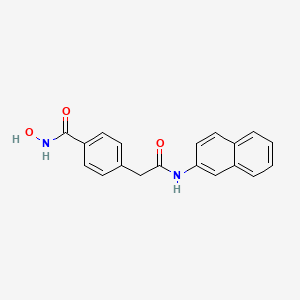

![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
![(2S,3R,4S,5S,6R)-2-deuterio-2-[(2R,3R,4S,5S,6R)-2-deuterio-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12406677.png)
